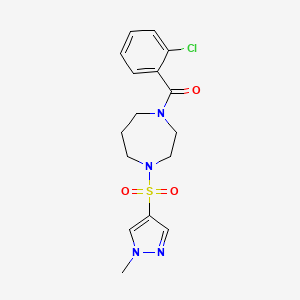
(2-chlorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C16H19ClN4O3S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-chlorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , hereafter referred to as Compound A , is a novel synthetic molecule with potential therapeutic applications. Its structural components suggest a multifaceted biological activity profile, particularly in the fields of anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of Compound A, supported by data tables and relevant case studies.
Chemical Structure
Compound A can be represented structurally as follows:
This structure includes a chlorophenyl group and a pyrazole moiety linked through a sulfonyl group to a diazepane ring. These features are crucial for its biological interactions.
Anti-inflammatory Properties
Research indicates that compounds similar to Compound A exhibit significant anti-inflammatory effects. For instance, derivatives containing the pyrazole scaffold have shown efficacy in reducing inflammatory markers in various models. A study demonstrated that pyrazole derivatives significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a mechanism involving the suppression of pro-inflammatory cytokines and pathways such as NF-kB activation .
Anticancer Activity
The potential anticancer properties of Compound A are supported by its structural analogy to known anticancer agents. Pyrazole derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar functional groups have exhibited cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells .
Neuroprotective Effects
Neuroprotective activity has been observed in compounds that share structural similarities with Compound A. In particular, studies have highlighted the ability of pyrazole-based compounds to protect dopaminergic neurons from oxidative stress and neuroinflammation, which is critical in conditions like Parkinson's disease . The mechanism often involves modulation of inflammatory pathways and inhibition of glial activation.
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Study :
In vitro studies using BV2 microglial cells demonstrated that treatment with pyrazole derivatives significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) following LPS stimulation. This suggests that Compound A could be beneficial in treating neuroinflammatory conditions . -
Anticancer Efficacy :
A series of pyrazole derivatives were tested against various cancer cell lines. The results indicated that these compounds induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics . -
Neuroprotection :
In vivo models of Parkinson’s disease showed that administration of pyrazole derivatives led to a reduction in behavioral deficits and preservation of dopaminergic neurons when compared to untreated controls .
特性
IUPAC Name |
(2-chlorophenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-19-12-13(11-18-19)25(23,24)21-8-4-7-20(9-10-21)16(22)14-5-2-3-6-15(14)17/h2-3,5-6,11-12H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVXIHAIDALSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














